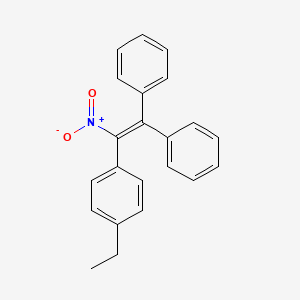
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- is a complex organic compound characterized by its ethylene backbone and the presence of phenyl and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-diphenyl-1-(p-ethylphenyl)ethene, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenyl derivatives.
Applications De Recherche Scientifique
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl groups may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,2-diphenyl-1-(p-ethylphenyl)ethene: Shares a similar ethylene backbone but lacks the nitro group.
2,2-Diphenyl-1-(p-ethylphenyl)ethanol: Contains a hydroxyl group instead of a nitro group.
Propriétés
Numéro CAS |
21141-47-9 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-ethyl-4-(1-nitro-2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-20(16-14-17)22(23(24)25)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
Clé InChI |
YSNYSJITEWGPRU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
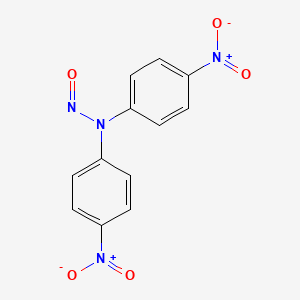
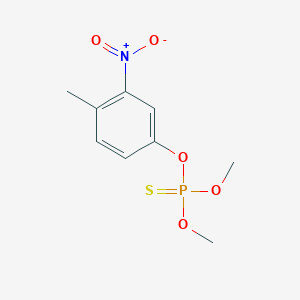
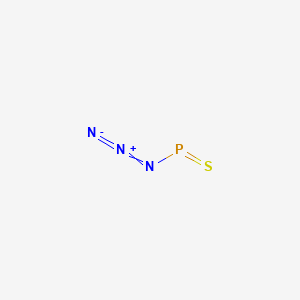
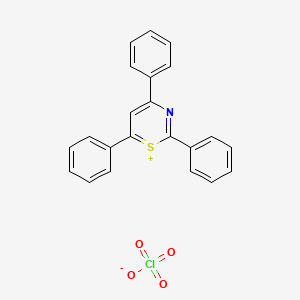
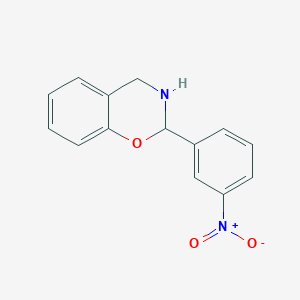


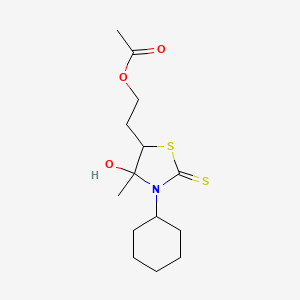
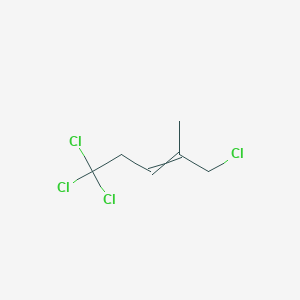
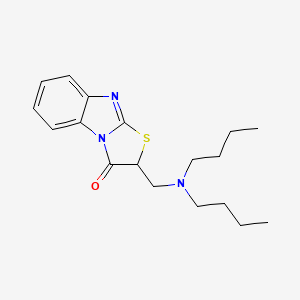
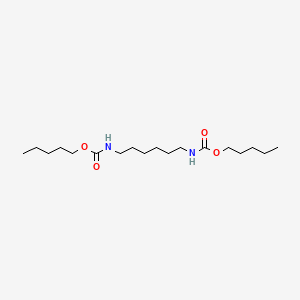
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

